tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Overview
Description
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an azaspiro ring system, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its spirocyclic structure is of interest for developing drugs with improved pharmacokinetic properties and target specificity .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The spirocyclic structure provides rigidity and enhances binding affinity to the target molecules .
Comparison with Similar Compounds
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
- tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride
- tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
Comparison: tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate is unique due to its specific spirocyclic configuration and the position of the carbamate group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the carbamate group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOSEKNVWYWWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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